SB-674042 -

SB-674042

Catalog Number: EVT-8215012
CAS Number:
Molecular Formula: C24H21FN4O2S
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SB-674042 involves several key steps that leverage established organic chemistry techniques. The compound can be synthesized through a multi-step process starting from readily available precursors. One method includes the coupling of specific aromatic amines with sulfonyl chlorides, followed by various functional group modifications to achieve the desired antagonist properties.

Technical Details

  1. Starting Materials: The synthesis often begins with 6-methoxypyridin-3-amine and 2-methylbenzene-1-sulfonyl chloride.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions facilitated by bases such as cesium carbonate or potassium carbonate.
  3. Purification: The final product is typically purified using high-performance liquid chromatography (HPLC) to isolate SB-674042 from by-products .
Molecular Structure Analysis

The molecular structure of SB-674042 can be described as a complex arrangement of rings and functional groups that confer its specificity for the orexin-1 receptor.

Structure Data

  • Molecular Formula: C₁₄H₁₅N₃O₂S
  • Molecular Weight: Approximately 293.35 g/mol
  • Structural Features: The compound features a sulfonamide group which is integral to its binding affinity and selectivity towards the orexin receptor.

The three-dimensional conformation of SB-674042 has been elucidated through X-ray crystallography studies, revealing critical interactions with the orexin receptor that are essential for its antagonistic activity .

Chemical Reactions Analysis

SB-674042 undergoes various chemical reactions that are pertinent to its functionality as an orexin receptor antagonist.

Reactions

  1. Binding Assays: In vitro binding assays demonstrate the affinity of SB-674042 for the orexin-1 receptor, with dissociation constants (Kd) reported in the nanomolar range (approximately 5.03 nM) indicating high potency.
  2. Competition Studies: These studies involve assessing how SB-674042 competes with other ligands for binding to the receptor, providing insights into its selectivity and efficacy .
Mechanism of Action

The mechanism of action of SB-674042 primarily involves its role as an antagonist at the orexin-1 receptor site. By binding to this receptor, it inhibits the action of endogenous orexins (orexin-A and orexin-B), which are neuropeptides that promote wakefulness.

Process Data

  1. Receptor Binding: Upon administration, SB-674042 binds competitively to the orexin-1 receptor, preventing natural ligands from activating signaling pathways associated with arousal and wakefulness.
  2. Physiological Effects: This blockade leads to sedative effects, making it a candidate for treating conditions like insomnia where modulation of sleep-wake cycles is desired .
Physical and Chemical Properties Analysis

SB-674042 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound demonstrates stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • pH Sensitivity: The activity of SB-674042 can be influenced by pH levels, which may affect its binding affinity to the orexin receptor .
Applications

SB-674042 has significant scientific uses primarily within pharmacological research focused on sleep regulation and related disorders.

Scientific Uses

  1. Research Tool: It serves as a valuable tool in studying the role of orexin receptors in sleep-wake regulation.
  2. Potential Therapeutic Agent: Given its antagonistic properties, SB-674042 is being explored for potential therapeutic applications in treating insomnia and other sleep-related disorders.
  3. Drug Development: The compound's profile aids in the design of new drugs targeting orexin receptors with improved efficacy and safety profiles .
Introduction to Orexin Receptor Pharmacology and SB-674042

Neurophysiological Significance of Orexin Receptors

The orexin system comprises two G protein-coupled receptors (Orexin 1 receptor and Orexin 2 receptor) activated by neuropeptides Orexin-A and Orexin-B. These receptors exhibit distinct expression patterns and physiological functions. Orexin 1 receptor is densely concentrated in the locus coeruleus, prefrontal cortex, and ventral tegmental area, brain regions governing reward processing, stress responses, and motivated behaviors [3] [4]. In contrast, Orexin 2 receptor predominates in the tuberomammillary nucleus and nucleus accumbens, areas critically involved in arousal state transitions and energy homeostasis [3] [4].

Functionally, Orexin 1 receptor couples primarily to Gq proteins, triggering phospholipase C activation, inositol trisphosphate production, and intracellular calcium mobilization [1] [3]. This signaling cascade depolarizes neurons, increases excitability, and enhances neurotransmitter release. The receptor exhibits a marked preference for Orexin-A, binding this peptide with 20-100-fold higher affinity than Orexin-B based on radioligand binding and calcium flux assays [3] [4]. This pharmacological selectivity underpins Orexin 1 receptor's specialized role in modulating goal-directed behaviors, appetitive motivation, and stress integration—functions distinct from Orexin 2 receptor's primary regulation of sleep-wake stability [4].

Table 1: Key Neuroanatomical Distribution and Functional Roles of Orexin Receptors

Receptor SubtypeHigh-Density Brain RegionsPrimary Signaling PathwayCore Physiological Functions
Orexin 1 receptorLocus coeruleus, Prefrontal cortex, Ventral tegmental areaGq/11 → PLCβ → IP3/DAG → Ca²⁺ releaseReward processing, Drug addiction, Stress responses
Orexin 2 receptorTuberomammillary nucleus, Nucleus accumbens, Paraventricular nucleusGq/11 and Gi/o → Diverse effectorsArousal stabilization, Energy homeostasis, REM sleep regulation

Historical Development of Orexin 1 Receptor-Selective Antagonists

The therapeutic potential of orexin receptor blockade became evident following seminal discoveries linking orexin deficiency to narcolepsy. Early pharmacological tools were limited to non-selective peptide ligands hampered by poor bioavailability, metabolic instability, and assay artifacts due to adhesion to labware [1] [3]. The first-generation non-peptide Orexin 1 receptor antagonist, SB-334867 (a diaryl urea derivative), emerged from high-throughput screening at SmithKline Beecham (now GlaxoSmithKline). It exhibited moderate affinity (Kd ~28-99 nM) but suffered from significant limitations, including only 50-fold selectivity over Orexin 2 receptor, off-target activity at serotonin receptors, chemical instability in solution, and poor pharmacokinetic properties [2] [4].

SB-674042 (chemical name: [5-(2-Fluorophenyl)-2-methyl-4-thiazolyl][2(S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl-1-pyrrolidinyl]methanone) represented a structural and pharmacological advance. Developed through systematic optimization of pyrrolidine-based scaffolds, it demonstrated substantially improved Orexin 1 receptor affinity (Kd = 3.76 ± 0.45 nM in whole-cell assays) and enhanced selectivity (>100-fold versus Orexin 2 receptor; Ki = 129 nM for Orexin 2 receptor) [1] [5]. Crucially, comprehensive screening confirmed negligible interaction with serotonergic (5-HT2B, 5-HT2C), dopaminergic, adrenergic, or purinergic receptors at concentrations relevant to Orexin 1 receptor blockade, enhancing its utility as a selective pharmacological probe [4] [5].

Table 2: Comparative Binding Kinetics of Early Orexin 1 Receptor Antagonists

ParameterSB-334867SB-674042Method & Conditions
Orexin 1 receptor Kd/Ki38 ± 3.6 nM (membrane)3.76 ± 0.45 nM (whole cell)Saturation binding, CHO-K1_OX1 cells
Orexin 2 receptor Ki~1900 nM129 nMCompetition vs [³H]SB-674042
Selectivity (OX1:OX2)~50-fold>100-foldCalculated from Ki ratios
Bmax (OX1 receptors)Not reported30.8 ± 1.8 pmol mg protein⁻¹[³H]SB-674042 binding in CHO-K1_OX1 whole cells

Rationale for SB-674042 as a Tool Compound in Receptor Studies

SB-674042 fulfills critical requirements for a high-quality pharmacological tool compound. Its sub-nanomolar affinity and reversible competitive antagonism enable precise titration of Orexin 1 receptor occupancy in experimental systems. Saturation binding analyses using [³H]SB-674042 confirmed a single, high-affinity binding site on Chinese hamster ovary cells stably expressing the human Orexin 1 receptor (Kd = 3.76 ± 0.45 nM; Bmax = 30.8 ± 1.8 pmol mg protein⁻¹ in whole cells), validating its suitability for quantitative receptor characterization [1] [5]. Kinetic studies demonstrated rapid association and dissociation, permitting equilibrium binding experiments within experimentally feasible timeframes [1].

Functionally, SB-674042 potently inhibits Orexin-A-induced intracellular calcium mobilization (IC50 aligns with Kd values), confirming its efficacy as a neutral antagonist [1] [5]. Its selectivity profile is particularly advantageous for mechanistic studies. Unlike earlier antagonists, it exhibits minimal interference with unrelated neurotransmitter systems at concentrations sufficient for >90% Orexin 1 receptor blockade [4] [5]. This specificity allows researchers to attribute observed biological effects definitively to Orexin 1 receptor inhibition rather than off-target actions.

Furthermore, [³H]SB-674042’s compatibility with diverse assay formats—including whole-cell binding, membrane-based scintillation proximity assays, and receptor autoradiography—enhances its versatility [1]. It circumvents technical artifacts associated with peptide radioligands like [¹²⁵I]Orexin-A, which exhibit problematic adhesion to filters and plasticware. While SB-674042 has limitations for in vivo studies due to solubility challenges and potential blood-brain barrier penetration issues [4], its in vitro pharmacological profile remains exceptional. Consequently, it serves as an indispensable tool for elucidating Orexin 1 receptor distribution, signaling mechanisms, dimerization (e.g., with cannabinoid CB1 receptors [5]), and functional contributions to neurophysiological processes in discrete brain circuits.

Properties

Product Name

SB-674042

IUPAC Name

[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone

Molecular Formula

C24H21FN4O2S

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3

InChI Key

HYBZWVLPALMACV-UHFFFAOYSA-N

SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.